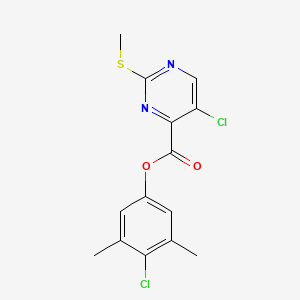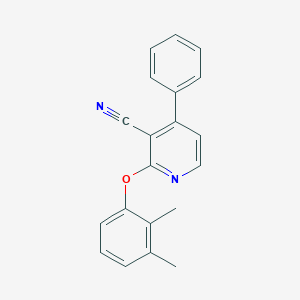
2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Fluorescent Molecular Probes
Compounds with structures similar to 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile have been explored for their use as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their potential in developing ultra-sensitive fluorescent probes. Such probes can be used to study biological events and processes, leveraging the solvent polarity dependence of their fluorescence for intramolecular charge transfer studies (Diwu et al., 1997).
Supramolecular Chemistry
Another area of interest is in the field of supramolecular chemistry, where similar compounds have shown intriguing properties. For instance, certain macrocycles display cooperative fluoride binding, which is allosteric in nature. This property can be harnessed for the development of sensors or for tuning the redox properties of a material through the binding of ions, suggesting applications in materials science and sensor development (Pistner et al., 2013).
Photophysics and Redox Chemistry
Research into phlorin macrocycles, compounds with varying aryl rings, showcases the impact of substituents on redox and photochemical properties. This insight is valuable for designing materials with specific optical and electronic properties for applications in photovoltaics, organic electronics, and catalysis. The modification of peripheral aryl groups alters emission quantum yields and fluorescence lifetimes, providing a method to fine-tune material properties for specific applications (Pistner et al., 2013).
Polymer Synthesis
Compounds with similar structural features have been utilized in the synthesis of polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), through oxidative polymerization processes. This method highlights the potential use of 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile in the polymer industry, especially in creating engineering plastics with specific attributes like high molecular weight and minimized side-product formation (Saito et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-14-7-6-10-19(15(14)2)23-20-18(13-21)17(11-12-22-20)16-8-4-3-5-9-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRXPUMOSGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

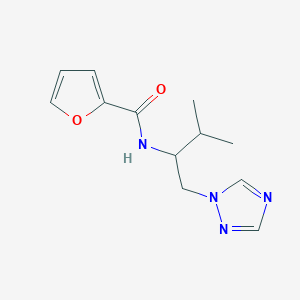
![1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2845949.png)
![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)
![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2845955.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)
![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)
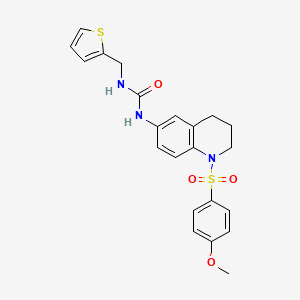
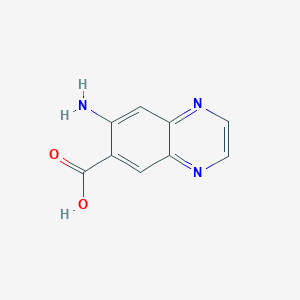

![4-Methoxy-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2845964.png)

